(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE
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Overview
Description
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an amino group attached to a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the Eschenmoser coupling reaction, which is a highly modular approach. This method starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions typically involve the use of trimethyl phosphite as a reagent, which significantly influences the yield of the product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Eschenmoser coupling reaction. The scalability of this method makes it feasible for large-scale production. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Its ability to interact with specific biological targets makes it useful for studying cellular processes and pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Industry
In industry, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating cellular pathways. This interaction is mediated by the compound’s unique structure, which allows it to fit into the active sites of these targets .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-[AMINO(PHENYL)METHYLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONES: These compounds share a similar structure but differ in the presence of the indole ring instead of the furan ring.
INDOLE DERIVATIVES: These compounds also feature a heterocyclic ring and have diverse biological activities.
Uniqueness
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is unique due to its combination of the furan ring and the amino group attached to a methylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-4-3-5-11(8-9)13(15)16-19-14(17)12-6-7-18-10(12)2/h3-8H,1-2H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUCNBMJRQFELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=C(OC=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=C(OC=C2)C)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49728456 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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